molecular formula C14H10O4S B14653896 2-[3-Oxo-3-(thiophen-2-yl)propanoyl]benzoic acid CAS No. 50454-38-1

2-[3-Oxo-3-(thiophen-2-yl)propanoyl]benzoic acid

Cat. No.: B14653896
CAS No.: 50454-38-1
M. Wt: 274.29 g/mol
InChI Key: DOOKMFYJFGTQJZ-UHFFFAOYSA-N
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Description

2-[3-Oxo-3-(thiophen-2-yl)propanoyl]benzoic acid is a complex organic compound that features a thiophene ring and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-Oxo-3-(thiophen-2-yl)propanoyl]benzoic acid typically involves the condensation of thiophene derivatives with benzoic acid derivatives under controlled conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where thiophene is acylated with a benzoic acid derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[3-Oxo-3-(thiophen-2-yl)propanoyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

2-[3-Oxo-3-(thiophen-2-yl)propanoyl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-[3-Oxo-3-(thiophen-2-yl)propanoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Oxo-3-thiophen-2-yl-propionic acid methyl ester
  • 2-oxo-3-(thiophen-3-yl)propanoic acid
  • 2-(4-Oxo-2-thioxothiazolidin-3-yl)pentanedioic acid

Uniqueness

2-[3-Oxo-3-(thiophen-2-yl)propanoyl]benzoic acid is unique due to its specific combination of a thiophene ring and a benzoic acid moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

50454-38-1

Molecular Formula

C14H10O4S

Molecular Weight

274.29 g/mol

IUPAC Name

2-(3-oxo-3-thiophen-2-ylpropanoyl)benzoic acid

InChI

InChI=1S/C14H10O4S/c15-11(8-12(16)13-6-3-7-19-13)9-4-1-2-5-10(9)14(17)18/h1-7H,8H2,(H,17,18)

InChI Key

DOOKMFYJFGTQJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC(=O)C2=CC=CS2)C(=O)O

Origin of Product

United States

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